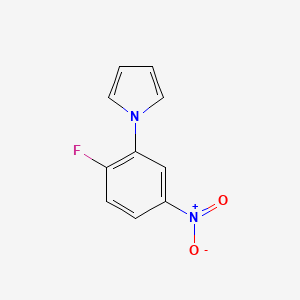

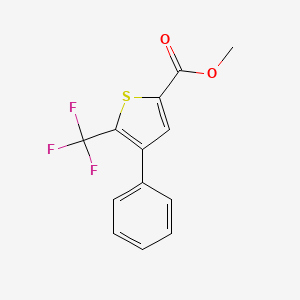

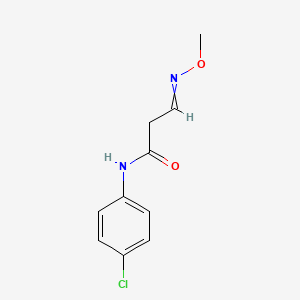

2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine" is not directly mentioned in the provided papers. However, the papers do discuss various pyridine derivatives and their complexes, which can offer insights into the chemical behavior and properties that might be relevant to the compound . For instance, pyridine derivatives with piperidine substituents are mentioned, which could share some similarities in terms of reactivity and interaction with other chemical species .

Synthesis Analysis

The synthesis of pyridine derivatives often involves multi-component reactions, as seen in the synthesis of a related compound, 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, which was obtained using malononitrile, 4-methoxybenzaldehyde, and piperidine . This suggests that the synthesis of "2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine" could potentially be achieved through a similar multi-component strategy, possibly involving a chlorinated pyridine precursor and a piperidine-containing reagent.

Molecular Structure Analysis

The molecular structures of pyridine derivatives are often characterized by their coordination with metal ions, as seen in the copper(II) complexes based on a pyrazolylpyrimidine ligand with a piperidine substituent . The coordination geometry and the presence of non-covalent interactions such as hydrogen bonding, π-π stacking, and C-H···A (A = N, Cl) interactions play a crucial role in the stability and properties of these complexes. These structural features could be relevant when considering the molecular structure of "2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine".

Chemical Reactions Analysis

The reactivity of pyridine derivatives can vary widely depending on the substituents present. For example, the iron(II) complexes of pyridine derivatives exhibit intermolecular hydrogen bonding and can undergo spin-state transitions . Similarly, the reactivity of "2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine" would likely be influenced by the electron-withdrawing chloro groups and the electron-donating piperidine moiety, potentially affecting its coordination chemistry and reactivity in substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the presence of bulky substituents can affect the solubility and melting points of these compounds . The chloro and piperidinyl substituents in "2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine" would be expected to impact its physical properties such as solubility in organic solvents and water, as well as its boiling and melting points. The electronic properties, such as the distribution of electron density and the potential for hydrogen bonding, would also be key factors in determining its chemical reactivity and interactions with other molecules.

Applications De Recherche Scientifique

Synthesis and Pharmaceutical Research

- Synthesis and Microbial Studies : A study by Patel and Agravat (2007) involved the synthesis of new pyridine derivatives, including compounds related to 2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine, for antibacterial and antifungal activities (Patel & Agravat, 2007).

- Polymerization Initiator : Hurtado et al. (2011) discussed the use of bis(azolylcarbonyl)pyridine chromium(III) complexes, structurally similar to 2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine, as initiators for ethylene polymerization (Hurtado et al., 2011).

- Lafutidine Intermediate Synthesis : Shen Li (2012) worked on synthesizing 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, indicating pharmaceutical synthesis applications (Shen Li, 2012).

Catalytic and Chemical Properties

- Catalytic Reduction Research : J. Wibaut (2010) explored the catalytic reduction of dichloropyridine carboxylic acids, pertinent to 2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine, highlighting its potential in chemical syntheses (J. Wibaut, 2010).

- Optical Property Studies : A study by Palion-Gazda et al. (2019) on the optical properties of heterocyclic systems with amino groups, relevant to 2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine, provides insights into the structural-dependent fluorescence properties (Palion-Gazda et al., 2019).

Structural and Pharmaceutical Analysis

- Anticonvulsant Drug Structures : Georges et al. (1989) examined the crystal structures of anticonvulsant compounds, including piperidine derivatives, which are structurally related to 2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine, demonstrating its relevance in pharmaceutical research (Georges et al., 1989).

Potential as Inhibitors and Antagonists

- Aurora Kinase Inhibitor : A patent by ロバート ヘンリー,ジェームズ (2006) on Aurora kinase inhibitors, which include piperidine-carbonyl pyridine derivatives, suggests potential cancer treatment applications (ロバート ヘンリー,ジェームズ, 2006).

- Substance P Antagonists : Research by Knoops et al. (1997) on piperidine(methan)amines as potential Substance P antagonists, related to the structure of 2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine, underlines its pharmacological significance (Knoops et al., 1997).

Propriétés

IUPAC Name |

(2,6-dichloropyridin-4-yl)-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O/c12-9-6-8(7-10(13)14-9)11(16)15-4-2-1-3-5-15/h6-7H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHHFYTMPVURVTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC(=NC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381919 |

Source

|

| Record name | (2,6-Dichloropyridin-4-yl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

287196-80-9 |

Source

|

| Record name | (2,6-Dichloropyridin-4-yl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

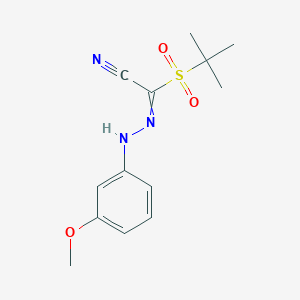

![Methyl 4-{2-[(tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarboxylate](/img/structure/B1303932.png)

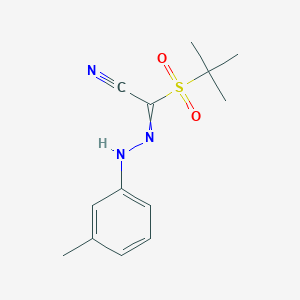

![Ethyl 2-{2-[({[(3-chlorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303976.png)